molecular formula C19H17N3O5 B5425814 (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

Cat. No.: B5425814
M. Wt: 367.4 g/mol
InChI Key: ICKBIPFMZUBGDC-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 5-[(4-nitrophenoxy)methyl]-2-furaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated furan derivatives.

Scientific Research Applications

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenoxy group may interact with enzyme active sites, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-FURYL)-2-PROPEN-1-ONE: Lacks the nitrophenoxy group, resulting in different chemical properties and reactivity.

    1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Lacks the furan ring, affecting its biological activity and applications.

Uniqueness

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activities. The presence of both the nitrophenoxy and furan groups allows for diverse applications and interactions in various fields of research.

Properties

IUPAC Name

(E)-1-(1,5-dimethylpyrazol-4-yl)-3-[5-[(4-nitrophenoxy)methyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-13-18(11-20-21(13)2)19(23)10-9-16-7-8-17(27-16)12-26-15-5-3-14(4-6-15)22(24)25/h3-11H,12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKBIPFMZUBGDC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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